1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
CAS No.: 931724-49-1
Cat. No.: VC11880496
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931724-49-1 |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 1-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]butan-1-ol |
| Standard InChI | InChI=1S/C21H26N2O3/c1-3-7-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-15-26-17-12-10-16(25-2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3 |
| Standard InChI Key | JRECPJXVEZWCFY-UHFFFAOYSA-N |
| SMILES | CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)O |
| Canonical SMILES | CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)O |
Introduction
The compound 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic molecule featuring a benzodiazole moiety, a propyl chain with a methoxyphenoxy group, and a butanol chain. This compound belongs to the class of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities.
Synthesis
The synthesis of 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves multi-step organic reactions. These may include:
-
Step 1: Formation of the benzodiazole ring.
-
Step 2: Introduction of the propyl chain with the methoxyphenoxy group.
-
Step 3: Attachment of the butanol chain.
Biological Activities
While specific biological activities of 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol are not documented, compounds with similar structures, such as benzodiazole derivatives, are known for their potential therapeutic applications. These include roles in cancer treatment and neurological conditions due to their ability to interact with various biological targets.
Data Tables
Given the lack of specific data on 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol, the following table provides a general overview of related benzodiazole compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide | Not specified | Potential in cancer treatment and other therapeutic areas |
| 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one | Not specified | Potential in neurological and oncological conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume